Ethyl 3-isopropyl-5-(methylthio)benzoate

Description

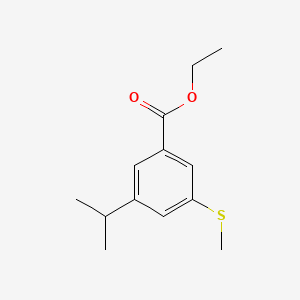

Ethyl 3-isopropyl-5-(methylthio)benzoate is a substituted benzoate ester with a molecular structure featuring an ethyl ester group, an isopropyl substituent at the 3-position, and a methylthio (SCH₃) group at the 5-position of the aromatic ring (Figure 1). This article compares the target compound with similar esters, focusing on structural differences, natural occurrence, functional properties, and applications inferred from the evidence.

Properties

Molecular Formula |

C13H18O2S |

|---|---|

Molecular Weight |

238.35 g/mol |

IUPAC Name |

ethyl 3-methylsulfanyl-5-propan-2-ylbenzoate |

InChI |

InChI=1S/C13H18O2S/c1-5-15-13(14)11-6-10(9(2)3)7-12(8-11)16-4/h6-9H,5H2,1-4H3 |

InChI Key |

IYQIESZXHXUVTF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(C)C)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-isopropyl-5-(methylthio)benzoate can be achieved through several methods. One common approach involves the esterification of 3-isopropyl-5-(methylthio)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isopropyl-5-(methylthio)benzoate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid (for nitration), bromine (for bromination), sulfuric acid (for sulfonation).

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

Ethyl 3-isopropyl-5-(methylthio)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances, flavoring agents, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-isopropyl-5-(methylthio)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methylthio group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Table 2: Key Properties of Benzoate Esters

| Compound | Boiling Point (°C) | Water Solubility | Key Applications |

|---|---|---|---|

| Ethyl benzoate | 212–213 | Low | Fragrances, cosmetics |

| Isopropyl benzoate | 218–220 | Insoluble | Industrial solvents |

| Ethyl 3-isopropyl-5-(methylthio)benzoate | Not reported | Predicted low | Hypothetical: Specialty chemicals |

Substituted Benzoates: Ethyl 4-(Dimethylamino)Benzoate

Structure: A benzoate ester with a dimethylamino group at the 4-position (C₆H₄(N(CH₃)₂)COOCH₂CH₃). Unlike the target compound, it features an electron-donating amino group. Applications: Used as a co-initiator in resin cements. Demonstrates higher reactivity than 2-(dimethylamino)ethyl methacrylate, with superior physical properties in polymer matrices . Reactivity: The dimethylamino group enhances photoinitiation efficiency, whereas the methylthio group in the target compound may confer stability or sulfur-based reactivity.

Methylthio-Containing Esters

Common Traits : Methylthio groups (SCH₃) enhance volatility and contribute to sulfurous aromas. Examples include:

- 3-(Methylthio)Propanoic Acid Methyl Ester: Dominant in Tainong No. 4 pineapple (622.49 µg·kg⁻¹ ).

- Methyl Octanoate: Found at 1496 µg·kg⁻¹ in French Polynesian pineapple , highlighting variability across cultivars.

Table 3: Methylthio Esters in Pineapple Cultivars

| Compound | Tainong No. 4 (µg·kg⁻¹) | Tainong No. 6 (µg·kg⁻¹) | French Polynesia (µg·kg⁻¹) |

|---|---|---|---|

| 3-(Methylthio)Propanoic Acid Methyl Ester | 622.49 | 42.67 | 1140 |

| 3-(Methylthio)Propanoic Acid Ethyl Ester | 78.06 | 67.75 | 150 |

Structural and Functional Implications

- Aromatic vs.

- Substituent Effects : The isopropyl group increases hydrophobicity, while the methylthio group could introduce unique reactivity (e.g., thiol-mediated binding) or odor profiles.

- Natural vs. Synthetic Occurrence: Ethyl 3-(methylthio)propanoate is naturally abundant in pineapples , whereas the target benzoate may require synthetic production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.